benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate
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Overview
Description
Pyrazole derivatives have attracted attention due to their diverse biological activities. Some have been shown to be cytotoxic to several human cell lines . Several drugs currently on the market have this heterocyclic system as the key structural motif .
Synthesis Analysis
In a study, a new series of pyrazole derivatives was designed and synthesized . The final compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE2 production and cytokines production in LPS-induced RAW264.7 macrophage at 10μM concentration .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by X-ray diffraction .Chemical Reactions Analysis
The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .Physical And Chemical Properties Analysis
The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .Scientific Research Applications
Anticancer Activity
Benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate has been investigated for its potential as an anticancer agent. Researchers have synthesized novel derivatives of this compound and evaluated their cytotoxicity against human breast cancer cell lines (such as MCF-7). Some derivatives demonstrated promising activity, with IC50 values comparable to or even better than the standard drug cisplatin .
Antileishmanial and Antimalarial Properties
Pyrazole-bearing compounds, including benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate, have shown diverse pharmacological effects. These compounds exhibit potent antileishmanial and antimalarial activities. Further studies could explore their potential in combating these parasitic diseases .
1,3,5-Trisubstituted-1H-Pyrazoles Synthesis
Benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate can serve as a precursor for synthesizing 1,3,5-trisubstituted-1H-pyrazoles. These compounds have diverse applications, and their efficient synthesis has been achieved using vitamin B1 as a catalyst .
Molecular Modeling Studies
Researchers have conducted molecular modeling studies on the newly synthesized derivatives of this compound. These studies help predict their interactions with biological targets and provide insights into their pharmacological properties. The results align with the observed cytotoxic activity and guide further optimization .
Safety And Hazards
properties
IUPAC Name |
benzyl N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-2-21-10-13(8-18-21)15-19-14(24-20-15)9-17-16(22)23-11-12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOJGSGOBFHMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate |
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